molecular formula C12H7Cl2F3N2O2S B12341127 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B12341127
M. Wt: 371.2 g/mol
InChI Key: OMZWZKWPXCWDIL-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of temperature, pressure, and reaction time to maximize output while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .

Scientific Research Applications

4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H7Cl2F3N2O2S

Molecular Weight

371.2 g/mol

IUPAC Name

(4-amino-2,3-dichlorophenyl) 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H7Cl2F3N2O2S/c1-4-19-10(12(15,16)17)9(22-4)11(20)21-6-3-2-5(18)7(13)8(6)14/h2-3H,18H2,1H3

InChI Key

OMZWZKWPXCWDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC2=C(C(=C(C=C2)N)Cl)Cl)C(F)(F)F

Origin of Product

United States

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